

Understanding the Pharmacokinetics of YM511: A Review of Available Data

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Compound of Interest

Compound Name: YM511

Cat. No.: B1684272

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, including preclinical and clinical trial databases, specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) and detailed experimental protocols for **YM511** remain largely unavailable. This information is likely proprietary to the developing pharmaceutical company. This guide, therefore, summarizes the existing public knowledge on **YM511**, focusing on its mechanism of action and clinical context, which are essential for understanding its potential pharmacokinetic profile.

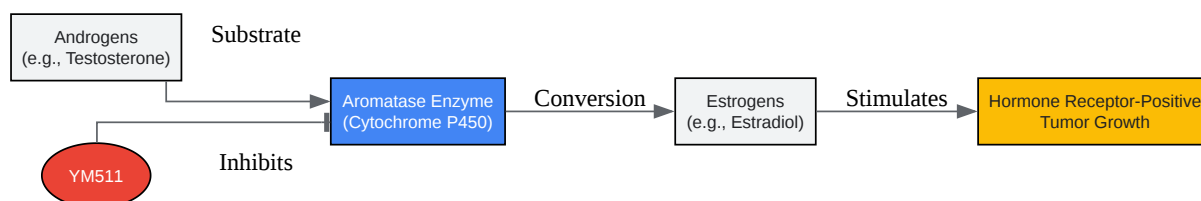
Introduction to YM511

YM511 is a potent, non-steroidal, and selective third-generation aromatase inhibitor.[1] Its chemical name is 4-[N-(4-bromobenzyl)-N-(1,2,4-triazol-4-yl)amino]benzonitrile.[2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone receptor-positive breast cancer in postmenopausal women. By blocking aromatase, **YM511** reduces the circulating levels of estrogen, thereby depriving hormone-sensitive tumors of their primary growth stimulus.

Mechanism of Action: Aromatase Inhibition

YM511 exerts its pharmacological effect by binding to the aromatase enzyme, a member of the cytochrome P450 superfamily. This binding prevents the conversion of androgens (such as testosterone and androstenedione) to estrogens (estrone and estradiol). The high selectivity of

YM511 for the aromatase enzyme minimizes off-target effects, a desirable characteristic for long-term therapeutic use.



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Figure 1: Mechanism of action of **YM511** as an aromatase inhibitor.

Preclinical and Clinical Studies: An Overview

Publicly available information on **YM511** primarily comes from a phase II clinical trial in postmenopausal patients with breast cancer.[3] This study provides some insights into its clinical application but lacks detailed pharmacokinetic data.

Preclinical Data

While specific preclinical pharmacokinetic studies with quantitative data are not publicly accessible, the potency of **YM511** has been characterized. In in vitro studies using human placental microsomes, **YM511** demonstrated potent inhibition of aromatase activity. This high potency suggests that low concentrations of the drug may be sufficient to achieve a therapeutic effect, which would have implications for its pharmacokinetic profile, potentially allowing for lower dosing and reduced risk of dose-related toxicities.

Clinical Data: Phase II Trial

A phase II clinical trial evaluated the efficacy and safety of **YM511** in postmenopausal women with advanced breast cancer.[3] Key aspects of this study are summarized below:

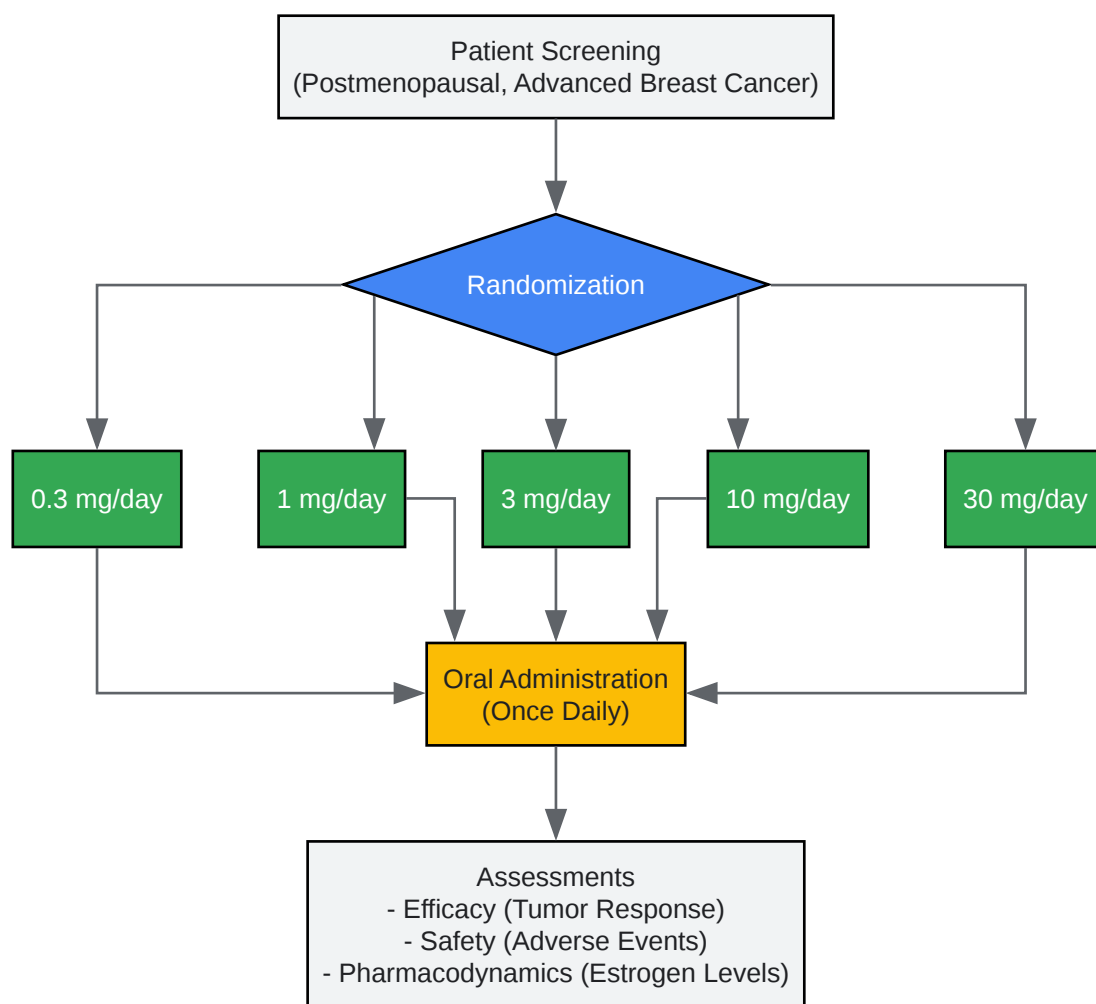
Table 1: Overview of **YM511** Phase II Clinical Trial[3]

Parameter	Details
Study Design	Randomized, open-label
Patient Population	Postmenopausal women with advanced breast cancer
Dosage Regimens	Oral administration of 0.3 mg, 1 mg, 3 mg, 10 mg, or 30 mg once daily
Primary Endpoints	Objective response rate, safety, and tolerability
Key Findings	- YM511 was effective and well-tolerated across all dose levels. - A clear dose-response relationship for efficacy was not observed. - Significant suppression of plasma estrogen levels was achieved at all doses.
Adverse Events	Generally mild to moderate, with the most common being gastrointestinal disturbances.

Experimental Protocol: Phase II Clinical Trial

While a detailed protocol is not available, the published study provides the following methodological information:[3]

- Patient Selection: Postmenopausal women with histologically confirmed advanced breast cancer.
- Treatment Allocation: Patients were randomized to one of the five dose cohorts.
- Drug Administration: **YM511** was administered orally once daily.
- Efficacy Assessment: Tumor response was evaluated according to standard criteria (e.g., RECIST).
- Safety Monitoring: Adverse events were monitored and graded throughout the study.
- Biomarker Analysis: Plasma estrogen levels were measured to assess the pharmacodynamic effect of aromatase inhibition.



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Figure 2: Simplified workflow of the Phase II clinical trial of **YM511**.

Discussion and Future Directions

The absence of publicly available, detailed pharmacokinetic data for **YM511** significantly limits a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. To fully characterize the pharmacokinetic profile of **YM511**, the following studies would be necessary:

- **Preclinical ADME Studies:** In vivo studies in relevant animal models (e.g., rats, dogs) to determine oral bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and routes of excretion.

- **Phase I Clinical Trials:** A dedicated Phase I study in healthy volunteers or cancer patients to evaluate the safety, tolerability, and single- and multiple-dose pharmacokinetics of **YM511**. This would involve intensive plasma sampling to determine key parameters like C_{max}, T_{max}, AUC, and elimination half-life.
- **Analytical Method Development:** The development and validation of a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of **YM511** and its potential metabolites in biological matrices is a prerequisite for conducting pharmacokinetic studies.

Conclusion

YM511 is a potent non-steroidal aromatase inhibitor that has shown promise in a phase II clinical trial for advanced breast cancer. However, a thorough understanding of its pharmacokinetics is hampered by the lack of publicly available quantitative data. The information presented in this guide, based on the limited available literature, provides a foundational understanding of **YM511** for researchers and drug development professionals. Further disclosure of preclinical and phase I clinical trial data by the developers is necessary to fully elucidate the pharmacokinetic properties of this compound and guide its future clinical development.

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